3-(4-NITROBENZAMIDO)PHENYL 4-BROMOBENZOATE
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Overview
Description
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate is an organic compound that features both nitrobenzamido and bromobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of benzamide to introduce the nitro group.
Amidation: The reaction of the nitrobenzamide with phenylamine to form 3-(4-nitrobenzamido)phenylamine.
Esterification: The final step involves the esterification of 3-(4-nitrobenzamido)phenylamine with 4-bromobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-nitrobenzamido)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzoate moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzamido)phenyl 4-bromobenzoate
- 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
Uniqueness
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate is unique due to the presence of both nitro and bromobenzoate functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C20H13BrN2O5 |
---|---|
Molecular Weight |
441.2g/mol |
IUPAC Name |
[3-[(4-nitrobenzoyl)amino]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H13BrN2O5/c21-15-8-4-14(5-9-15)20(25)28-18-3-1-2-16(12-18)22-19(24)13-6-10-17(11-7-13)23(26)27/h1-12H,(H,22,24) |
InChI Key |
CIWSGFPSNKSLEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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